molecular formula C33H48O6 B1674749 核输出菌素 B CAS No. 87081-35-4

核输出菌素 B

货号 B1674749
CAS 编号: 87081-35-4
分子量: 540.7 g/mol
InChI 键: YACHGFWEQXFSBS-MUWQPLQNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Leptomycin B (LMB) is a secondary metabolite produced by Streptomyces spp. It was originally discovered as a potent antifungal compound . LMB is known to cause cell elongation of the fission yeast Schizosaccharomyces pombe . It has been used for the bioassay of leptomycin .


Molecular Structure Analysis

Leptomycin B has a complex molecular structure with a molecular formula of C33H48O6 . Its molecular weight is 540.73 g/mol . The structure includes an α, β-unsaturated δ-lactone moiety, two conjugated dienes, a β-hydroxy-ketone moiety, and a terminal carboxylate .


Chemical Reactions Analysis

Leptomycin B inhibits CRM1 (chromosomal region maintenance)/exportin 1 (XPO1), a protein required for nuclear export of proteins containing a nuclear export sequence (NES), by glycosylating a cysteine residue . An unexpected mechanism of inhibition involving covalent conjugation and CRM1-mediated hydrolysis of the natural products’ lactone rings has been reported .


Physical And Chemical Properties Analysis

Leptomycin B has a molecular formula of C33H48O6 and a molecular weight of 540.74 .

科学研究应用

Inhibition of Proliferation, Migration, and Invasion of Gastric Carcinoma Cells

Leptomycin B has been found to inhibit the proliferation, migration, and invasion of cultured gastric carcinoma cells . It has been observed that Leptomycin B inhibits the viability of HGC-27 and AGS cells in a dose- and time-dependent pattern . It is suggested that Leptomycin B may exert an anti-cancer activity possibly through interfering autophagy function in gastric carcinoma cells .

Inhibition of Nuclear Export

Leptomycin B is a potent and specific nuclear export inhibitor . It alkylates and inhibits CRM1 (exportin 1), a receptor required for the nuclear export of proteins . This can cause the nuclear accumulation of proteins that shuttle between the cytosol and nucleus .

Structural Studies

Leptomycin B has been used in structural studies to understand the mechanism of nuclear export inhibition . High-resolution crystal structures of CRM1 bound to Leptomycin B and related inhibitors have been presented .

Anti-Cancer Activity

Leptomycin B has potential anti-cancer activities. It has been found to suppress the migration and invasion of HGC-27 and AGS cells . It is suggested that Leptomycin B may exert an anti-cancer activity possibly through interfering autophagy function in gastric carcinoma cells .

Autophagy Interference

Leptomycin B has been found to interfere with autophagy function in gastric carcinoma cells . It elevated the expressions of autophagy-related protein LC3-II and autophagy substrate p62 .

CRM1 Antagonist

Leptomycin B is a potent CRM1 antagonist . It binds to and inhibits the activity of CRM1, resulting in the accumulation of CRM1 cargo proteins in the nucleus .

作用机制

Target of Action

Leptomycin B (LMB), an antifungal antibiotic from Streptomyces species, is a specific inhibitor of nuclear export . Its primary cellular target is the chromosomal region maintenance 1 protein (CRM1), also known as exportin 1 or Xpo1 . CRM1 is the major receptor for the nuclear export of proteins and RNA containing a nuclear export signal (NES) .

Mode of Action

LMB blocks nuclear export by binding to CRM1 at Cys528 residing in its NES-binding groove and inhibits the binding of the cargo to CRM1 . This interaction causes the nuclear accumulation of proteins that shuttle between the cytosol and nucleus .

Biochemical Pathways

The inhibition of CRM1 by LMB affects several biochemical pathways. It can cause the nuclear accumulation of proteins such as the DNA sensor cGAS , the serine kinase IRAK-1 , and the NOD‑like receptor (NLR) family member NLRC5 . By inducing the nuclear accumulation of cGAS, LMB impairs the production of interferons (IFNs) in response to DNA stimulation . LMB has also been reported to inhibit the degradation and subsequently lead to the accumulation of p53 within the nucleus .

Pharmacokinetics

It is known that lmb binds covalently to the cysteine residue (cys528) in the nes binding groove of crm1 . This binding irreversibly inactivates CRM1, leading to intranuclear accumulation of proteins .

Result of Action

The action of LMB results in several molecular and cellular effects. It inhibits the proliferation, migration, and invasion of carcinoma cells . LMB also elevates the expressions of autophagy-related protein LC3-II and autophagy substrate p62 . Moreover, it enhances the LC3-positive puncta formation in cells .

Action Environment

The action of LMB is influenced by the cellular environment. For instance, the stability of LMB is affected by storage conditions. It is unstable when dried down into a film . Therefore, it is typically stored at -20˚C and shipped at room temperature

安全和危害

Leptomycin B is highly flammable and causes serious eye irritation . It is very toxic if swallowed and irritating to the skin . It can release vapors that form explosive mixtures at temperatures at or above the flashpoint .

未来方向

Leptomycin B has been identified as a potential therapeutic strategy for cancer due to its role in inhibiting nuclear export . It has also been found to inhibit the proliferation, migration, and invasion of cultured gastric carcinoma cells . Future research directions include further investigation of the molecular function of XPO1 and the clinical application of XPO1 inhibitors .

属性

IUPAC Name

(2E,5S,6R,7S,9R,10E,12E,15R,16Z,18E)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48O6/c1-9-28(14-15-29-24(5)13-16-31(36)39-29)19-22(3)12-10-11-21(2)17-25(6)32(37)27(8)33(38)26(7)18-23(4)20-30(34)35/h10-11,13-17,19-20,22,24-27,29,33,38H,9,12,18H2,1-8H3,(H,34,35)/b11-10+,15-14+,21-17+,23-20+,28-19-/t22-,24+,25-,26+,27-,29+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACHGFWEQXFSBS-XYERBDPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/[C@H](C)C/C=C/C(=C/[C@@H](C)C(=O)[C@@H](C)[C@@H]([C@@H](C)C/C(=C/C(=O)O)/C)O)/C)/C=C/[C@H]1[C@H](C=CC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87081-35-4
Record name Leptomycin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87081-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leptomycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087081354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,10,12,16,18-Nonadecapentaenoic acid, 19-[(2S,3S)-3,6-dihydro-3-methyl-6-oxo-2H-pyran-2-yl]-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-8-oxo-, (2E,5S,6R,7S,9R,10E,12E,15R,16Z,18E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEPTOMYCIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y031I2N1EO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leptomycin B
Reactant of Route 2
Leptomycin B
Reactant of Route 3
Leptomycin B
Reactant of Route 4
Leptomycin B
Reactant of Route 5
Leptomycin B
Reactant of Route 6
Leptomycin B

Q & A

    A: Leptomycin B directly interacts with and inhibits CRM1 (Chromosomal Region Maintenance 1), also known as exportin 1, a protein crucial for nuclear export. [, , , ]

      A: Leptomycin B forms a covalent bond with a cysteine residue (Cys528) within the nuclear export signal (NES) binding groove of CRM1. This interaction is further stabilized by subsequent hydrolysis of LMB's lactone ring, ultimately blocking the binding of cargo proteins to CRM1 for nuclear export. []

        ANone: Inhibiting CRM1 with LMB traps proteins containing a leucine-rich NES within the nucleus. This nuclear retention can have diverse effects, including:

          * **Activation of tumor suppressor pathways:**  LMB can lead to nuclear accumulation and activation of p53, a critical tumor suppressor, inducing cell cycle arrest and apoptosis in some cancer cells. [, , , , , , ]  * **Disruption of viral replication:** Several viruses, including HIV and FIV, rely on CRM1 for exporting viral proteins or RNA. LMB treatment can disrupt these processes, inhibiting viral replication. [, , ]  * **Altered localization of signaling proteins:** LMB can alter the subcellular localization of various signaling proteins, impacting cellular processes like proliferation, differentiation, and stress responses. [, , , , ]

          A: While LMB primarily targets nuclear export, research indicates that inhibiting nuclear export can indirectly influence nuclear import rates for proteins that shuttle between the nucleus and cytoplasm. This effect is likely due to the interconnected nature of nuclear import and export processes. []

            A: The molecular formula of Leptomycin B is C29H38O6, and its molecular weight is 482.6 g/mol. []

              A: The absolute stereochemistry of LMB has been determined using nuclear magnetic resonance (NMR) spectroscopy, with comparisons drawn to a related compound, callystatin A. This analysis, combined with total synthesis efforts, confirmed the absolute configuration of its stereocenters. []

                ANone: The provided research primarily focuses on the biological activity and mechanism of action of Leptomycin B. There is limited information on its material compatibility and stability under various conditions.

                  A: While the provided research doesn't delve into specific LMB analogs, studies with related compounds and LMB derivatives generated through microbial conversion suggest modifications can alter its potency and potentially its interactions with CRM1. []

                    A: In vitro studies demonstrate that LMB can inhibit the proliferation, migration, and invasion of various cancer cell lines, including gastric carcinoma cells. This anti-cancer activity is suggested to be linked to interference with autophagy function. [] LMB also shows synergistic effects with other chemotherapeutic agents like doxorubicin in preclinical models of lung cancer. [, ]

                    A: One study identified a Leptomycin B resistance gene in Schizosaccharomyces pombe that encodes a protein similar to mammalian P-glycoproteins, which are known to efflux drugs from cells. This finding suggests that drug efflux could contribute to LMB resistance. [] Additionally, some cancer cells, particularly those with wild-type p53, show resistance to LMB treatment. []

                        A: The research mentions Selinexor as an example of a clinically tested CRM1 inhibitor. It's crucial to note that while Selinexor and LMB share the same target, their binding modes, pharmacokinetic properties, and potential off-target effects might differ. []

                        A: Leptomycin B, along with Leptomycin A, was discovered in 1983 for its potent antifungal activity against specific fungi. []

                        A: LMB has been instrumental in dissecting the CRM1-mediated nuclear export pathway. Its use has allowed researchers to identify cargo proteins that rely on this pathway and understand its role in various cellular processes. [, , , , , , ]

                      体外研究产品的免责声明和信息

                      请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。